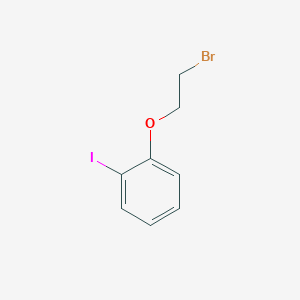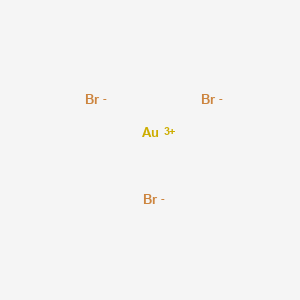
Gold bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Gold bromide can be synthesized through several methods:
- The most common method involves heating gold and excess liquid bromine at 140°C:
Direct Reaction with Bromine: 2Au+3Br2→Au2Br6
Another method involves the reaction of gold(III) chloride with hydrobromic acid:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
These methods are widely used in both laboratory and industrial settings due to their efficiency and simplicity .
Chemical Reactions Analysis
Gold bromide undergoes various types of chemical reactions:
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to gold(I) bromide or elemental gold.
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with propargylic alcohols.
Catalytic Reactions: This compound is known to catalyze reactions like the Diels-Alder reaction of an enynal unit and carbonyl compounds. These reactions often involve common reagents like hydrobromic acid, bromine, and various organic substrates, leading to the formation of products such as gold(I) bromide and organic bromides.
Scientific Research Applications
Gold bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions like the Diels-Alder reaction and nucleophilic substitutions.
Biology and Medicine: Gold compounds, including this compound, are studied for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: This compound is used in the production of gold nanoparticles, which have applications in electronics, catalysis, and materials science
Mechanism of Action
The mechanism by which gold bromide exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and context in which this compound is used .
Comparison with Similar Compounds
Gold bromide can be compared with other gold halides, such as gold(III) chloride (AuCl3) and gold(III) fluoride (AuF3):
Gold(III) Chloride: Similar to this compound, gold(III) chloride is used as a catalyst in organic synthesis. it has different reactivity and coordination properties due to the presence of chlorine instead of bromine.
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its ability to catalyze a wide range of reactions and its potential therapeutic properties continue to drive research and development in this field.
Properties
IUPAC Name |
gold(3+);tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Au+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
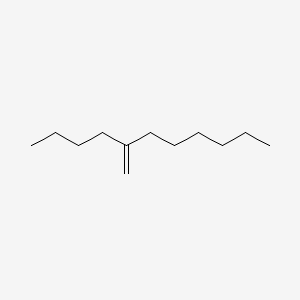
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
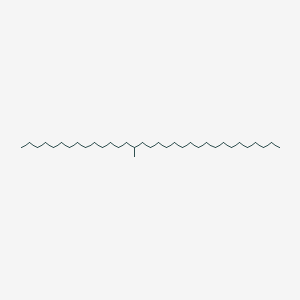
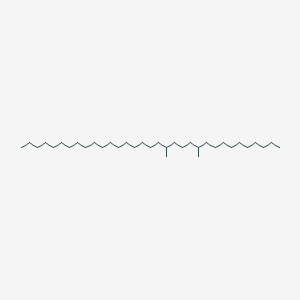
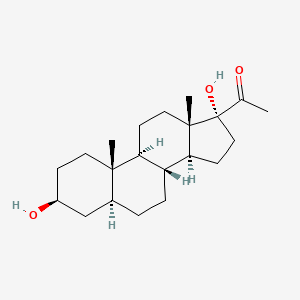
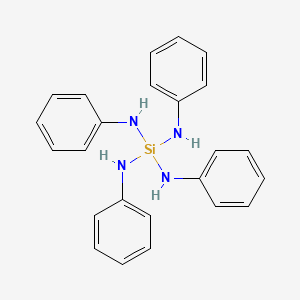
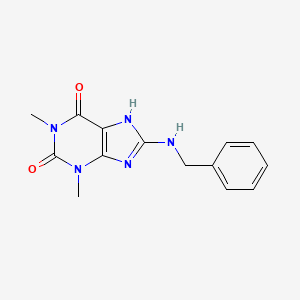
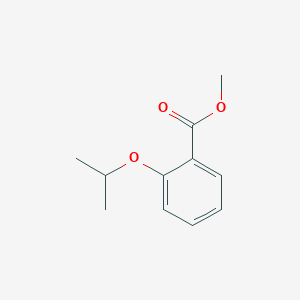
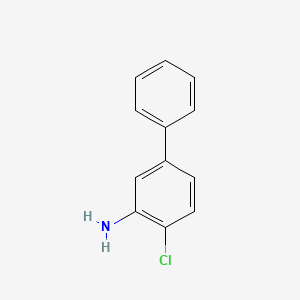

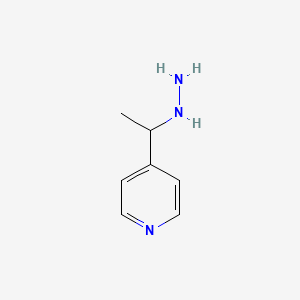
![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

